molecular formula C10H9F3O3 B13603133 Methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate

Methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate

Cat. No.: B13603133
M. Wt: 234.17 g/mol
InChI Key: LLYFLEHSFUEUID-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate is an organic compound with the molecular formula C10H9F3O3 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with fluorine atoms at positions 2, 3, and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate typically involves the esterification of 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts in packed bed reactors is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluorophenyl ring can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-oxo-3-(2,3,6-trifluorophenyl)propanoate.

    Reduction: 2-hydroxy-3-(2,3,6-trifluorophenyl)propanol.

    Substitution: Various substituted trifluorophenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals which often exhibit enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate exerts its effects is primarily through interactions with biological macromolecules. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate
  • Methyl 2-hydroxy-3-(4-fluorophenyl)propanoate
  • Methyl 2-hydroxy-3-(2,4,6-trifluorophenyl)propanoate

Uniqueness

Methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can significantly influence the compound’s electronic properties and reactivity compared to other fluorinated derivatives. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s stability and reactivity in various chemical reactions.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate

InChI

InChI=1S/C10H9F3O3/c1-16-10(15)8(14)4-5-6(11)2-3-7(12)9(5)13/h2-3,8,14H,4H2,1H3

InChI Key

LLYFLEHSFUEUID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=CC(=C1F)F)F)O

Origin of Product

United States

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